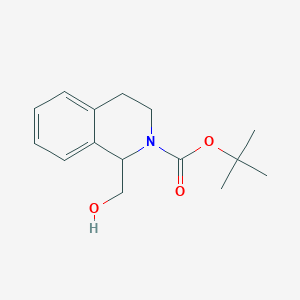![molecular formula C13H17N3 B1393798 6-[(Cyclohexylmethyl)amino]pyridine-2-carbonitrile CAS No. 1235441-47-0](/img/structure/B1393798.png)
6-[(Cyclohexylmethyl)amino]pyridine-2-carbonitrile
Vue d'ensemble
Description
6-[(Cyclohexylmethyl)amino]pyridine-2-carbonitrile is an organic compound with the molecular formula C13H17N3 It is a derivative of pyridine, featuring a cyclohexylmethylamino group at the 6-position and a nitrile group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Cyclohexylmethyl)amino]pyridine-2-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-2-carbonitrile and cyclohexylmethylamine.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions.
Catalysts: A catalyst, such as a base (e.g., sodium hydroxide or potassium carbonate), is often used to facilitate the reaction.
Procedure: The cyclohexylmethylamine is added dropwise to a solution of pyridine-2-carbonitrile in the solvent. The mixture is then heated under reflux for several hours until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
6-[(Cyclohexylmethyl)amino]pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Amines or other reduced forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
6-[(Cyclohexylmethyl)amino]pyridine-2-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design and development.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique properties.
Biological Studies: It is used in studies to understand its interactions with biological targets and its potential therapeutic effects.
Industrial Applications: The compound is utilized in the development of new catalysts and other industrially relevant chemicals.
Mécanisme D'action
The mechanism of action of 6-[(Cyclohexylmethyl)amino]pyridine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-[(Cyclohexylmethyl)amino]pyridine-3-carbonitrile: Similar structure but with the nitrile group at the 3-position.
6-[(Cyclohexylmethyl)amino]pyridine-4-carbonitrile: Similar structure but with the nitrile group at the 4-position.
6-[(Cyclohexylmethyl)amino]pyridine-2-carboxamide: Similar structure but with a carboxamide group instead of a nitrile group.
Uniqueness
6-[(Cyclohexylmethyl)amino]pyridine-2-carbonitrile is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of both the cyclohexylmethylamino group and the nitrile group at specific positions on the pyridine ring can result in distinct chemical and biological properties compared to its analogs.
Propriétés
IUPAC Name |
6-(cyclohexylmethylamino)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c14-9-12-7-4-8-13(16-12)15-10-11-5-2-1-3-6-11/h4,7-8,11H,1-3,5-6,10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNNIBXTMBQMKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC2=CC=CC(=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1393716.png)

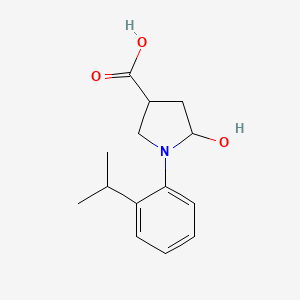
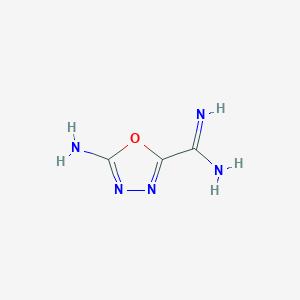
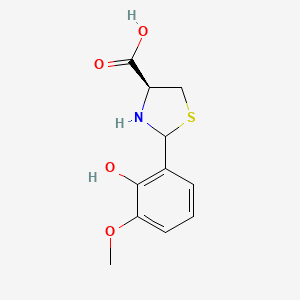

![5-[2-Fluoro-5-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic acid](/img/structure/B1393725.png)
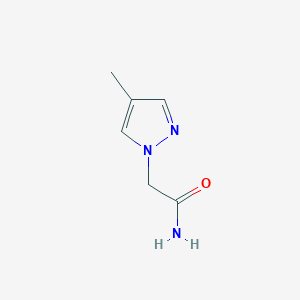
![1-[Ethyl(methyl)amino]cyclopentanecarbonitrile](/img/structure/B1393730.png)



